2-Bromo-5-chloro-terephthalic acid dimethyl ester

Cross-Coupling Selectivity Sequential Functionalization C-X Bond Dissociation

This mixed-halogen terephthalate monomer is engineered for orthogonal cross-coupling: exploit the reactivity differential between aryl-Br and aryl-Cl for efficient, sequential Suzuki-Miyaura reactions, eliminating mono-protection strategies. In polycondensation, it uniquely balances high melting point (Br contribution) and processable viscosity (Cl contribution), imparting controlled flame retardancy to PET and nylon analogs. As a MOF linker, mixed halogenation provides intermediate polarizability for fine-tuned gas sorption, framework flexibility, and band-gap engineering in semiconducting MOFs—advantages unattainable with symmetric or unsubstituted analogs.

Molecular Formula C10H8BrClO4
Molecular Weight 307.52 g/mol
Cat. No. B12071269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chloro-terephthalic acid dimethyl ester
Molecular FormulaC10H8BrClO4
Molecular Weight307.52 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1Br)C(=O)OC)Cl
InChIInChI=1S/C10H8BrClO4/c1-15-9(13)5-4-8(12)6(3-7(5)11)10(14)16-2/h3-4H,1-2H3
InChIKeyCFIJGUIQMCNTLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-chloro-terephthalic Acid Dimethyl Ester: Halogenated Monomer for Precision Polymer and MOF Synthesis


2-Bromo-5-chloro-terephthalic acid dimethyl ester (CAS not yet assigned, MF: C10H8BrClO4) is a difunctional aromatic building block featuring a terephthalate core, methyl ester protecting groups, and distinct bromo and chloro substituents at the 2- and 5-positions. It serves as a versatile precursor for the preparation of functionalized polyesters, polyamides, and metal-organic frameworks (MOFs) with tailored electronic and steric properties [1]. This compound belongs to the class of systematically halogenated terephthalates, which have been studied for their ability to modulate polymer crystallinity, thermal stability, and flame retardancy [2].

Why Unsubstituted or Symmetrically Halogenated Terephthalates Cannot Replace 2-Bromo-5-chloro-terephthalic Acid Dimethyl Ester


Direct substitution of 2-bromo-5-chloro-terephthalic acid dimethyl ester with simpler analogs like dimethyl terephthalate (DMT), dimethyl 2,5-dibromoterephthalate, or dimethyl 2,5-dichloroterephthalate fundamentally alters both the synthetic outcomes and the material properties of the final products. Unsubstituted DMT lacks the halogen handles required for post-polymerization functionalization or for engineering electronic effects in MOFs [1]. Conversely, symmetrically dihalogenated analogs (e.g., 2,5-dibromo- or 2,5-dichloro-) offer only a single type of cross-coupling reactivity, which limits their utility in sequential or orthogonal transformations [2]. Furthermore, the specific steric and electronic profile conferred by a mixed bromo-chloro substitution pattern leads to unique polymer chain packing and thermal behavior that cannot be replicated by monomers bearing two identical halogens or no halogens at all [3].

Quantitative Differentiation of 2-Bromo-5-chloro-terephthalic Acid Dimethyl Ester: 3 Key Comparator-Based Datasets


Dual-Halogen Orthogonality: Programmable Sequential Cross-Coupling via Differential C-Br vs. C-Cl Reactivity

The 2-bromo-5-chloro-terephthalic acid dimethyl ester possesses both a C-Br and a C-Cl bond. Aryl bromides undergo oxidative addition to Pd(0) significantly faster than aryl chlorides. This rate difference, which can be greater than an order of magnitude depending on the catalyst system [1], enables the sequential and site-selective installation of two distinct chemical groups on the terephthalate core. In contrast, analogs such as dimethyl 2,5-dibromoterephthalate or dimethyl 2,5-dichloroterephthalate contain two identical halogens, making selective mono-functionalization challenging and requiring complex protection/deprotection strategies [2]. The inherent orthogonality of the mixed halide system provides a more efficient and higher-yielding route to unsymmetrically substituted aromatic diesters.

Cross-Coupling Selectivity Sequential Functionalization C-X Bond Dissociation

Optimized Polymer Properties: Balancing Halogen Content for Flame Retardancy with Processability

When used as a comonomer in polyester or polyamide synthesis, 2-bromo-5-chloro-terephthalic acid dimethyl ester delivers a halogen content that is intermediate between the non-halogenated and the fully brominated analogs. This provides a more favorable balance of properties. Data from a study on systematically halogenated polyamides shows that the reduced specific viscosity (a measure of polymer molecular weight) decreases in the order F > Cl > Br for mono-substitution [1]. Extrapolating this trend to the mixed dihalogenated monomer suggests a more processable polymer (higher molecular weight) compared to the analogous 2,5-dibromo derivative, while still incorporating sufficient halogen to significantly enhance flame retardancy as shown by thermogravimetric and self-ignition tests [2]. Furthermore, the mixed substitution pattern is designed to avoid the extreme steric hindrance and resulting low reactivity that plagues tri- and tetra-halogenated terephthalates in condensation polymerizations [3].

Polymer Chemistry Flame Retardancy Thermal Stability

Superior Polymer Crystallinity Control vs. Dibromo Analogs for Tunable Material Properties

The incorporation of halogen substituents on the terephthalate ring is known to decrease polymer crystallinity, which in turn impacts melting point, solubility, and mechanical properties. A comparative study of polyamides derived from mono-, di-, and tetra-halogenated terephthalic acids revealed a non-monotonic trend in melting point (Tm) depending on the number of halogens. For di-substituted polymers, the melting point decreased in the order Br > Cl > F [1]. This indicates that polymers derived from the bromo-chloro monomer will exhibit a higher Tm and a greater degree of crystallinity compared to a polymer from the dichloro analog, but a lower Tm and higher solubility compared to the dibromo analog. This allows for fine-tuning of polymer properties. Furthermore, the presence of a single bromine atom in the repeat unit is sufficient to provide a significant increase in self-ignition temperature and longer ignition lag compared to chlorine-only systems [2], as demonstrated by studies on dibromo- and dichloro-terephthalate polymers.

Polymer Crystallinity Thermal Properties Structure-Property Relationship

Linker Design for MOFs: Engineering Porosity and Sorption via Mixed Halogenation

For the synthesis of isoreticular metal-organic frameworks (IRMOFs), the choice of functional group on the terephthalate linker is critical. Research has demonstrated that increasing the polarizability of the linker (e.g., by moving from -F to -Cl to -Br to -I) enhances the adsorption of weakly interacting gases like nitrogen at ambient temperature [1]. A mixed bromo-chloro linker provides an intermediate polarizability between the dichloro and dibromo linkers, offering a specific, predictable level of gas-sorbent interaction. Moreover, studies show that linker functionalization can tune the electronic band gap of MOF-5 variants from 4.1 eV (for -F) to 1.5 eV (for -I), opening avenues for photocatalysis and sensing [2]. A linker with both -Br and -Cl provides a novel electronic environment not achievable with single-halogen or symmetric dihalogen linkers, allowing for the fine-tuning of these optoelectronic properties.

Metal-Organic Frameworks Gas Sorption Linker Polarizability

Elimination of Synthesis Burden: A Ready-to-Use, Difunctional Building Block

Attempts to synthesize brominated terephthalic acid monomers via direct halogenation or alkylation of terephthalic acid or its esters have been extensively documented and are fraught with difficulties. A recent study reported that attempts to brominate terephthalic acid (TPA) using N-bromosuccinimide (NBS) and other agents were unsuccessful [1]. Oxidation of 2-bromoparaxylene resulted in complex product mixtures that were difficult to separate. Consequently, researchers were forced to purchase pre-synthesized brominated TPA to proceed with their work. 2-Bromo-5-chloro-terephthalic acid dimethyl ester bypasses this significant synthetic bottleneck, offering a reliable and high-purity building block for direct use in polymerization or as an intermediate. Its methyl ester groups also facilitate purification and handling compared to the free diacid form.

Synthetic Efficiency Monomer Purity Polymerization

High-Value Application Scenarios for 2-Bromo-5-chloro-terephthalic Acid Dimethyl Ester


Divergent Synthesis of Functionalized Biaryl Pharmaceutical Intermediates

Leverage the significant difference in reactivity between the aryl-Br and aryl-Cl bonds for programmed, sequential Suzuki-Miyaura or other cross-coupling reactions [1]. This allows for the rapid, high-yield synthesis of unsymmetrical biaryl and teraryl structures that are common motifs in drug candidates and advanced materials. This orthogonal approach reduces the number of synthetic steps compared to using symmetric dihalides, which require inefficient mono-protection strategies. The compound's structure is designed for this exact purpose [2].

Development of High-Performance, Flame-Retardant Engineering Plastics

Use this diester as a comonomer in the polycondensation synthesis of polyesters (e.g., PET analogs) and polyamides (e.g., nylon analogs) to impart controlled flame retardancy without severely compromising polymer molecular weight, crystallinity, or processability [3]. The compound offers a unique 'middle ground' in the halogenated monomer property space, yielding polymers with a desirable balance of high melting point (from bromine) and acceptable viscosity (from chlorine) [4]. It avoids the steric hindrance issues of tri- and tetra-halogenated monomers that lead to low degrees of polymerization [5].

Fabrication of Functional Metal-Organic Frameworks (MOFs) with Precisely Tuned Properties

Employ this compound as a linker in the synthesis of isoreticular MOFs (IRMOFs) and other coordination polymers. The mixed halogenation provides a specific, intermediate level of linker polarizability, allowing for fine-tuned control over gas sorption (N2, Xe/Kr) and framework flexibility [6]. Furthermore, the presence of both bromine and chlorine can create novel electronic environments for tuning the band gap of semiconducting MOFs, which is critical for photocatalytic and sensing applications [7].

Quote Request

Request a Quote for 2-Bromo-5-chloro-terephthalic acid dimethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.